4-(diethylaminomethyl)-3-methoxyxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylaminomethyl)-3-methoxyxanthen-9-one is a derivative of xanthone, a tricyclic aromatic compound. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Vorbereitungsmethoden
The synthesis of 4-(diethylaminomethyl)-3-methoxyxanthen-9-one can be achieved through several synthetic routes. One common method involves the reaction of xanthone with diethylamine and formaldehyde under acidic conditions to introduce the diethylaminomethyl group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4-(diethylaminomethyl)-3-methoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: The diethylaminomethyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(diethylaminomethyl)-3-methoxyxanthen-9-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(diethylaminomethyl)-3-methoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(diethylaminomethyl)-3-methoxyxanthen-9-one include other xanthone derivatives such as:
9H-Xanthen-9-one, 3,6-bis(diethylamino)-: Known for its use in dye synthesis.
4-(Diethylamino)methyl-3-isopropoxy-9H-xanthen-9-one: Used in various industrial applications.
4-(Diethylamino)methyl-3-nitro-9H-xanthen-9-one: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
17854-58-9 |
---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
17854-58-9 | |
Synonyme |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.